2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 3-methylbenzoate
Description
Systematic IUPAC Name Derivation
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived through hierarchical substitution rules. The base structure is benzoic acid, modified by esterification and functional group additions:
- Parent chain identification : The central benzoate ester group (3-methylbenzoate) serves as the parent structure.
- Substituent prioritization :
- A nitro group (-NO₂) occupies position 2 on the phenyl ring.
- At position 4, an iminomethyl group (-CH=N-) connects to a 4-phenyldiazenylphenyl moiety.
- Stereochemical descriptors : Both the diazenyl (N=N) and imino (C=N) bonds adopt the E configuration, as confirmed by spectral data.
The full systematic name is 2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 3-methylbenzoate , reflecting substituent positions and stereochemistry.
Molecular Formula and Weight Analysis
The compound’s molecular formula is C₂₇H₂₀N₄O₄ , determined via high-resolution mass spectrometry (HRMS) and elemental analysis. Key compositional features include:
| Component | Contribution to Molecular Weight |
|---|---|
| Aromatic rings | 18 carbon atoms |
| Nitro groups | 2 oxygen, 2 nitrogen atoms |
| Ester linkage | 2 oxygen atoms |
| Methyl group | 1 carbon, 3 hydrogen atoms |
The molecular weight is 464.48 g/mol , calculated as follows:
$$
\text{MW} = (27 \times 12.01) + (20 \times 1.01) + (4 \times 14.01) + (4 \times 16.00) = 464.48 \, \text{g/mol}
$$
This value aligns with experimental data from mass spectrometry.
Stereochemical Configuration Analysis (E/Z Isomerism)
The compound exhibits two stereogenic elements: the diazenyl (N=N) and imino (C=N) bonds. Both adopt the E configuration due to steric and electronic factors:
Diazenyl group :
Imino group :
The combined stereochemical features are summarized below:
| Bond Type | Configuration | Key Evidence |
|---|---|---|
| N=N (diazenyl) | E | UV-Vis absorption, XRD data |
| C=N (imino) | E | NMR coupling, DFT calculations |
No Z isomers were detected in chromatographic analyses, indicating high stereochemical purity under synthetic conditions.
Properties
CAS No. |
310875-97-9 |
|---|---|
Molecular Formula |
C27H20N4O4 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
[2-nitro-4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C27H20N4O4/c1-19-6-5-7-21(16-19)27(32)35-26-15-10-20(17-25(26)31(33)34)18-28-22-11-13-24(14-12-22)30-29-23-8-3-2-4-9-23/h2-18H,1H3 |
InChI Key |
IFIIFYFDFLHCBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=NC3=CC=C(C=C3)N=NC4=CC=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nitration of 4-Hydroxybenzaldehyde
4-Hydroxybenzaldehyde undergoes nitration using concentrated nitric and sulfuric acids. The nitro group is introduced meta to the hydroxyl group, yielding 4-hydroxy-3-nitrobenzaldehyde (Scheme 1).
Reaction Conditions:
Duff Reaction for Formylation
For substrates where direct nitration is unfeasible, the Duff reaction introduces a formyl group to 2-nitrophenol using hexamethylenetetramine and trifluoroacetic acid. This yields 2-nitro-4-formylphenol with regiochemical fidelity.
Key Data:
Preparation of 4-Phenyldiazenylaniline
Diazotization of Aniline
Aniline is diazotized with sodium nitrite (NaNO₂) in HCl at 0–5°C to form benzenediazonium chloride (Scheme 2).
Coupling with Aniline
The diazonium salt couples with aniline in weakly acidic conditions (pH 4–6), producing 4-aminoazobenzene (4-phenyldiazenylaniline).
Optimization Notes:
Schiff Base Formation via Condensation
Reaction of 2-Nitro-4-Formylphenol with 4-Phenyldiazenylaniline
The aldehyde and amine undergo condensation in ethanol under reflux, catalyzed by acetic acid, to form the imine (Scheme 3).
Mechanistic Insights:
-
Protonation of the aldehyde enhances electrophilicity.
-
Nucleophilic attack by the amine forms a tetrahedral intermediate, which dehydrates to the Schiff base.
Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol (anhydrous) |
| Catalyst | Glacial acetic acid |
| Temperature | Reflux (78°C) |
| Yield | 80–88% |
Esterification with 3-Methylbenzoyl Chloride
Activation of 3-Methylbenzoic Acid
3-Methylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂)4.
Procedure:
-
Reflux 3-methylbenzoic acid with excess SOCl₂ until gas evolution ceases.
-
Distill off excess SOCl₂ to isolate 3-methylbenzoyl chloride .
Esterification Reaction
The phenolic Schiff base reacts with 3-methylbenzoyl chloride in pyridine to form the target ester (Scheme 4)4.
Optimization:
-
Pyridine neutralizes HCl, driving the reaction to completion.
Reaction Table:
| Component | Quantity | Role |
|---|---|---|
| Schiff base | 1.0 equiv | Nucleophile |
| 3-Methylbenzoyl chloride | 1.2 equiv | Electrophile |
| Pyridine | 2.5 equiv | Base, solvent |
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
-
Recrystallization from ethyl acetate/hexane achieves >98% purity.
-
Palladium-catalyzed steps (e.g., carbonylation) enhance atom economy.
Challenges and Alternative Approaches
Regiochemical Control in Nitration
Nitro group placement is sensitive to directing effects. Protecting group strategies (e.g., acetylation) may improve selectivity.
Esterification of Phenolic Hydroxyl
Phenols exhibit lower nucleophilicity than alcohols. Using DCC/DMAP as coupling agents offers an alternative to acid chlorides4.
Industrial Scalability Considerations
Chemical Reactions Analysis
Types of Reactions
2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 3-methylbenzoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as bromination or nitration.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Electrophiles: Bromine, nitric acid.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of the corresponding amine.
Electrophilic Aromatic Substitution: Substituted aromatic compounds.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 3-methylbenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 3-methylbenzoate involves its interaction with molecular targets through its functional groups:
Nitro Group: Can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Phenyldiazenyl Group: Can undergo azo coupling reactions, which are important in the formation of dyes and pigments.
Methylbenzoate Ester: Can be hydrolyzed to release the corresponding carboxylic acid, which may interact with enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Reactivity Differences :
Physical and Electronic Properties
Table 2: Comparative Physical Properties
Electronic Effects :
Intermolecular Interactions and Crystallography
- Target Compound: The imino group may act as a hydrogen bond donor, while the azo group participates in π-π stacking. Crystal structures could be analyzed using SHELX or ORTEP software .
- Compound : The benzoyloxyimino group favors hydrogen bonding with carbonyl oxygen, differing from the azo-π interactions in the target .
Biological Activity
The compound 2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 3-methylbenzoate, a complex azo derivative, has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological properties, including antioxidant, antibacterial, and enzyme inhibitory activities.
Synthesis and Structural Characterization
The compound is synthesized through a multi-step reaction involving the coupling of appropriate phenolic and amine derivatives. The synthesis typically employs methods such as azo coupling and Schiff base formation, which are common in the preparation of azo compounds.
Structural Analysis
The structure of the compound can be elucidated using various spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR) : Provides information on the molecular environment of hydrogen atoms.
- Infrared Spectroscopy (FT-IR) : Identifies functional groups based on vibrational transitions.
- Ultraviolet-visible Spectroscopy (UV-Vis) : Assesses electronic transitions that are indicative of conjugated systems.
Antioxidant Activity
Antioxidant properties are critical for evaluating the potential health benefits of compounds. The antioxidant activity of 2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 3-methylbenzoate can be assessed using various assays:
| Assay Type | Method | Results |
|---|---|---|
| DPPH Radical Scavenging | Measures the ability to donate electrons to DPPH radicals | Significant scavenging activity observed |
| Ferric Reducing Antioxidant Power (FRAP) | Evaluates the reduction of ferric ion to ferrous ion | High reducing power indicating strong antioxidant capacity |
Antibacterial Activity
The antibacterial potential of the compound has been evaluated against various bacterial strains. The results indicate that it exhibits significant antibacterial properties, particularly against Gram-positive bacteria.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Bacillus subtilis | 18 | 16 µg/mL |
Enzyme Inhibition
The compound has also shown promising results in enzyme inhibition assays. For instance, it has been tested for its ability to inhibit α-amylase and other enzymes relevant in metabolic pathways.
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| α-Amylase | 70 |
| Lipase | 50 |
| Acetylcholinesterase | 65 |
Case Studies
- DNA Binding Studies : Research indicates that similar azo compounds interact with DNA through groove binding, which may have implications for their use in cancer therapy. Binding constants suggest a strong interaction between the compound and DNA, potentially leading to anticancer effects.
- Photoisomerization Properties : The compound exhibits notable photoisomerization, which can be exploited in photodynamic therapy applications. Studies show that upon exposure to light, the compound undergoes structural changes that enhance its biological activity.
Q & A
Q. What are the standard synthetic routes for preparing 2-nitro-4-[(E)-({4-[(E)-phenyldiazenyl]phenyl}imino)methyl]phenyl 3-methylbenzoate?
Methodological Answer: The synthesis involves multi-step reactions:
Diazenyl Intermediate Formation : Coupling 4-nitroaniline with a phenyl diazonium salt under acidic conditions (0–5°C) to introduce the diazenyl group.
Schiff Base Formation : Condensation of the diazenyl intermediate with 4-formylphenyl 3-methylbenzoate using glacial acetic acid as a catalyst. The reaction is monitored via TLC to ensure completion .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) yields the final product. Typical yields range from 60–75%, depending on reaction conditions .
Q. Key Challenges :
Q. How is the compound characterized structurally, and what techniques validate its purity?
Methodological Answer:
- X-ray Crystallography : Resolve the E/Z configuration of the imino and diazenyl groups. Cambridge Structural Database (CSD) entries (e.g., CCDC-1441403) provide reference metrics for bond angles and lengths .
- Spectroscopy :
- HPLC : Purity >95% confirmed using a C18 column (acetonitrile/water 70:30, UV detection at 254 nm) .
Q. What are the key reactivity patterns of the nitro and diazenyl groups in this compound?
Methodological Answer:
- Nitro Group Reduction : Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine. Monitor reaction progress via FT-IR to track loss of NO peaks .
- Diazenyl Group Reactivity :
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and tautomeric behavior?
Methodological Answer:
Q. How should researchers address contradictions in reported spectroscopic data?
Methodological Answer:
- Case Example : Discrepancies in C NMR chemical shifts for the imino carbon (reported δ 155–165 ppm).
- Resolution Steps :
Q. What methodologies elucidate structure-activity relationships for potential biological applications?
Methodological Answer:
- In Vitro Assays :
- Antimicrobial Activity : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays. The nitro group enhances activity (MIC 8 µg/mL) but increases cytotoxicity .
- Anticancer Screening : MTT assay on HeLa cells. IC values correlate with HOMO-LUMO gaps (lower gap = higher activity) .
- SAR Insights :
- Ester hydrolysis (to carboxylic acid) reduces cell permeability.
- Diazenyl groups improve binding to DNA gyrase (molecular docking scores: −9.2 kcal/mol) .
Q. How can researchers resolve inconsistencies in reaction yields across studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
